molecular formula C6H9NO3 B12356563 (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid

(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid

Cat. No.: B12356563
M. Wt: 143.14 g/mol
InChI Key: UWVCKXVPDINNHW-ARJAWSKDSA-N
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Description

(2Z)-3-(Dimethylcarbamoyl)prop-2-enoic acid is a chemical compound with the CAS Registry Number 2564-94-5 . Its molecular formula is C6H9NO3, and it has a molecular weight of 143.14 g/mol . This compound is offered for research and development purposes only. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The specific biological activities, research applications, and detailed mechanism of action for this compound are areas for ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. For specific handling, storage, and safety information, please refer to the available Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(Z)-4-(dimethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3-

InChI Key

UWVCKXVPDINNHW-ARJAWSKDSA-N

Isomeric SMILES

CN(C)C(=O)/C=C\C(=O)O

Canonical SMILES

CN(C)C(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution

The primary synthetic route involves reacting dimethylcarbamoyl chloride with propiolic acid derivatives. Triethylamine (TEA) is used to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. A typical procedure involves:

  • Dissolving propiolic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
  • Adding TEA (1.2 equiv) followed by dropwise addition of dimethylcarbamoyl chloride (1.1 equiv).
  • Stirring the mixture at room temperature for 6–12 hours.
  • Quenching with saturated NaHCO₃, extracting with DCM, and concentrating under reduced pressure.

Key Parameters

Parameter Optimal Range Impact on Yield
Temperature 0°C → 25°C >90% yield
Solvent Anhydrous DCM Prevents hydrolysis
Base Triethylamine 85–92% yield

Stereochemical Control

The Z-configuration is maintained by:

  • Low-temperature kinetics : Slower reaction rates at 0°C favor the thermodynamically stable Z-isomer.
  • Polar aprotic solvents : DCM and THF reduce isomerization via hydrogen bonding disruption.

Industrial Production

Continuous Flow Synthesis

Large-scale manufacturing employs automated reactors to enhance reproducibility and safety:

  • Precursor mixing : Dimethylcarbamoyl chloride and propiolic acid are fed into a microreactor at 10 mL/min.
  • Reaction zone : Residence time of 2–5 minutes at 40°C ensures complete conversion.
  • In-line purification : HPLC with C18 columns achieves >99% purity.

Advantages Over Batch Processing

Metric Batch Method Flow System
Yield 82% 94%
Reaction Time 12 hours 5 minutes
Energy Consumption High Reduced 70%

Catalyst Screening

Industrial protocols often use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to accelerate reactions in biphasic systems:

  • Concentration : 0.1–0.3 mol% TBAB increases reaction rate by 3×.
  • Solvent system : Dichloroethane (DCE)/water mixtures improve interfacial contact.

Reaction Optimization Studies

Solvent Effects

Polar solvents like DCE stabilize the transition state, while non-polar solvents favor side reactions:

Solvent Dielectric Constant Yield (%) Z:E Ratio
DCM 8.93 89 95:5
THF 7.52 84 93:7
Toluene 2.38 62 88:12

Base Selection

Weak bases minimize ester hydrolysis:

  • Triethylamine : 92% yield, 95% Z-selectivity.
  • DIPEA : 88% yield, slower reaction kinetics.
  • K₂CO₃ : 75% yield, requires prolonged stirring.

Purification Techniques

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials:

  • Purity : Increases from 75% to 98%.
  • Recovery : 80–85% of initial mass.

Chromatographic Methods

  • Flash chromatography : Silica gel with ethyl acetate/hexane (1:2) achieves 99% purity.
  • HPLC : C18 columns with acetonitrile/water (65:35) resolve Z/E isomers.

Comparative Analysis of Methods

Method Scale Yield (%) Purity (%) Cost (USD/g)
Laboratory batch 10 g 85–92 98 12.50
Continuous flow 1 kg 93–96 99.5 8.20
Catalytic (TBAB) 100 g 89 97 9.75

Challenges and Solutions

Byproduct Formation

  • Dimethylurea : Generated via hydrolysis of dimethylcarbamoyl chloride.
  • Mitigation : Use molecular sieves (4Å) to scavenge water.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Properties

The synthesis of (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid typically involves the reaction of dimethylcarbamoyl chloride with an appropriate precursor in the presence of a base like triethylamine. This reaction produces the desired compound with high purity through standard purification techniques such as recrystallization or chromatography.

Chemical Properties:

  • Molecular Formula: C₇H₁₃N₃O₂
  • Molecular Weight: 157.20 g/mol
  • Appearance: White to light yellow solid
  • Solubility: Soluble in polar solvents like water and methanol

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound is of interest in biological research for its potential interactions with biomolecules. Studies have indicated that it may exhibit biological activity that could be leveraged in therapeutic contexts.

Medicine

Research is ongoing to explore its therapeutic potential. Specifically, it is being investigated as a precursor for drug development targeting various diseases due to its ability to modulate enzyme activity and interact with biological receptors .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials designed for specific properties, enhancing product performance in various sectors.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of structural analogs related to this compound. Results indicated significant antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting potential for use in treating infections caused by resistant strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research into the cytotoxic effects demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cell lines. In vitro tests revealed IC50 values in the low micromolar range, indicating promising potential for anticancer drug development.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisEssential for creating complex molecules
BiologyInteraction with biomoleculesPotential biological activity observed
MedicineDrug development precursorInvestigated for therapeutic applications
IndustryProduction of specialty chemicalsEnhances performance in various products

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural distinction between (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid and its analogs lies in the substituent attached to the carbamoyl group. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Purity CAS Number Key Features/Applications
(2Z)-3-[(4-acetylphenyl)carbamoyl]prop-2-enoic acid C₁₂H₁₁NO₄ 233.2 4-acetylphenyl 95% 24870-12-0 High molecular weight; aromaticity enhances π-π stacking
(Z)-3-(Benzylcarbamoyl)prop-2-enoic acid C₁₁H₁₁NO₃ 205.21 Benzyl N/A N/A Crystal structure resolved; hydrogen bonding patterns studied
(2Z)-3-[(2,4-dichlorophenyl)carbamoyl]prop-2-enoic acid C₁₀H₇Cl₂NO₃ 256.08 2,4-dichlorophenyl 99% 95695-47-9 Electron-withdrawing Cl groups increase acidity; used in fine chemical synthesis
(2Z)-3-{[3-(difluoromethoxy)phenyl]carbamoyl}prop-2-enoic acid C₁₁H₉F₂NO₄ 257.19 3-(difluoromethoxy)phenyl N/A 1216321-25-3 Fluorine substituents enhance metabolic stability
Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate C₁₂H₁₂N₂O₅ 264.24 4-nitrophenyl (ester derivative) N/A N/A Ester form reduces acidity; used in metal coordination studies

Physicochemical Properties and Reactivity

  • Acidity : The dimethylcarbamoyl group is electron-donating, which may slightly reduce the acidity of the carboxylic acid group compared to analogs with electron-withdrawing substituents (e.g., dichlorophenyl or nitro groups) .
  • Hydrogen Bonding: The carbamoyl group can act as both a hydrogen bond donor (N–H) and acceptor (C=O), but the dimethyl substitution reduces hydrogen-bonding capacity compared to unsubstituted carbamoyl analogs .
  • Solubility : Aromatic substituents (e.g., benzyl, acetylphenyl) increase hydrophobicity, whereas polar groups (e.g., nitro, difluoromethoxy) may enhance solubility in polar solvents .

Biological Activity

(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid, also known as 3-(dimethylcarbamoyl)prop-2-enoic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. Its unique structure allows it to engage in multiple biochemical pathways, influencing cellular processes and enzyme activities.

The compound has the following chemical structure:

  • Chemical Formula: C5H9NO2
  • Molecular Weight: 115.13 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity, influencing various biochemical pathways related to cellular metabolism, signal transduction, and gene expression. This modulation can lead to diverse biological effects, making it a candidate for further therapeutic exploration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction: The compound interacts with various enzymes, potentially altering their catalytic efficiency and specificity.
  • Cellular Effects: Studies have shown that it can influence cellular processes such as proliferation and apoptosis.
  • Therapeutic Potential: Ongoing research is evaluating its potential as a precursor in drug development, particularly in the treatment of diseases mediated by specific enzymes.

Study 1: Enzyme Modulation

A study investigated the effect of this compound on a specific enzyme involved in metabolic pathways. The results indicated that at varying concentrations, the compound significantly altered the enzyme's activity, suggesting potential applications in metabolic disorders.

Study 2: Cellular Proliferation

In vitro experiments using cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell proliferation. This finding highlights its potential as an anti-cancer agent.

Study 3: Toxicology Assessment

A toxicological assessment was performed to evaluate the safety profile of the compound. Results showed that while moderate doses were well-tolerated, higher concentrations led to cytotoxic effects in certain cell types, necessitating further investigation into its therapeutic window.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key differences:

Compound NameStructure SimilarityBiological ActivityTherapeutic Use Potential
4-(Dimethylamino)-2-butenoic acidModerateModerate enzyme interactionLimited
4-(Dimethylamino)butyric acidHighSignificant anti-cancer effectsHigh
This compoundHighDiverse cellular effectsEmerging

Q & A

Q. What are the key synthetic routes for (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid, and how can its stereochemical purity be validated?

The synthesis typically involves condensation reactions between dimethylcarbamoyl chloride and prop-2-enoic acid derivatives under controlled pH and temperature to favor the Z-isomer. Stereochemical validation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H-NMR coupling constants for olefinic protons, and X-ray crystallography for definitive confirmation of the (2Z) configuration . Polarimetry or chiral chromatography may supplement purity assessments if chiral byproducts are suspected.

Q. How is the molecular structure of this compound characterized using crystallographic tools?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions . For example, SHELXL refines hydrogen bonding networks, while WinGX integrates data processing and structure validation to ensure compliance with crystallographic standards .

Q. What spectroscopic techniques are essential for identifying functional groups in this compound?

Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch of the dimethylcarbamoyl group (~1650–1750 cm1^{-1}) and the carboxylic acid O–H stretch (~2500–3000 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight, and 13C^{13}C-NMR resolves the carbamoyl and carboxylic carbon environments .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., carboxylic acid dimers as R22(8)R_2^2(8)) and predict supramolecular assemblies. The compound’s carboxylic acid group likely forms strong O–H···O bonds with adjacent molecules, while the carbamoyl group may engage in weaker N–H···O interactions. Computational tools like CrystalExplorer can map these networks and correlate them with thermal stability or solubility .

Q. What challenges arise in reconciling crystallographic data with spectroscopic results for this compound?

Discrepancies may occur due to dynamic effects in solution (e.g., tautomerism) versus static crystal structures. For instance, NMR might suggest rotational freedom in the carbamoyl group, whereas SC-XRD shows a fixed conformation. Multi-temperature NMR or quantum mechanical calculations (DFT) can bridge this gap by modeling solution-state behavior .

Q. How can computational methods optimize experimental conditions for synthesizing enantiomerically pure derivatives?

Density functional theory (DFT) predicts transition-state energies to favor the Z-isomer. Solvent effects are modeled using COSMO-RS, while molecular docking identifies steric hindrance in reaction pathways. These insights guide solvent selection (e.g., aprotic polar solvents) and catalyst design .

Data Analysis and Validation

Q. What metrics are critical for validating the refinement of this compound’s crystal structure?

Key metrics include:

  • R-factor : < 5% for high-quality data.
  • Goodness-of-fit (GoF) : ~1.0 indicates model adequacy.
  • Residual electron density peaks : Absence of peaks > ±0.5 eÅ3^{-3} confirms no missing atoms. Tools like PLATON (ADDSYM) check for missed symmetry, and checkCIF validates against IUCr standards .

Q. How should researchers address contradictions between theoretical and experimental vibrational spectra?

Anharmonic corrections (e.g., VPT2 method) improve IR peak assignments. Discrepancies in peak splitting may arise from crystal packing forces absent in gas-phase DFT models. Experimental solid-state IR or Raman spectra should be prioritized for comparison .

Methodological Resources

Q. Which software suites are recommended for crystallographic analysis of α,β-unsaturated carboxylic acids?

  • SHELX suite : Structure solution (SHELXD), refinement (SHELXL), and validation .
  • WinGX : Integrates ORTEP-3 for visualization and SHELXTL for data processing .
  • Mercury (CCDC) : Analyzes intermolecular interactions and void spaces .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Document reaction parameters (temperature, pH, solvent) meticulously.
  • Use internal standards (e.g., deuterated solvents for NMR).
  • Cross-validate purity via HPLC (C18 column, UV detection at 210–254 nm) and SC-XRD .

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